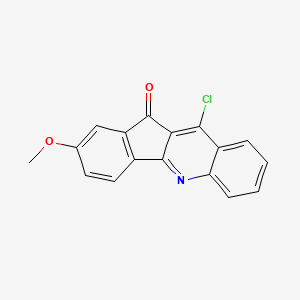

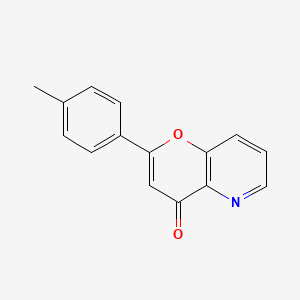

4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)-

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

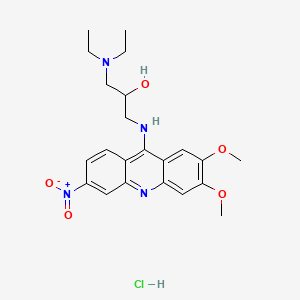

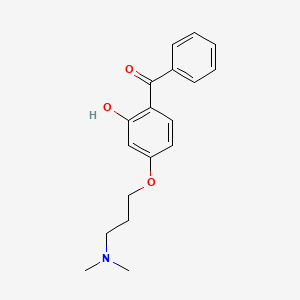

4H-Pyrano(3,2-b)pyridin-4-on, 2-(4-Methylphenyl)-: ist eine heterocyclische Verbindung, die zur Familie der Pyranopyridine gehört. Diese Verbindung zeichnet sich durch ein kondensiertes Pyran- und Pyridinringsystem aus, mit einem 4-Methylphenylsubstituenten an der 2-Position.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4H-Pyrano(3,2-b)pyridin-4-on, 2-(4-Methylphenyl)- kann über verschiedene Synthesewege erfolgen. Eine gängige Methode beinhaltet die Domino-Knoevenagel-intramolekulare Michael-Reaktion . Diese Reaktionssequenz erzeugt drei neue Bindungen (zwei C–C, zwei C–N und eine C–O) und zwei Ringe in einem einzigen Schritt . Die Reaktion erfordert typischerweise eine kurze Reaktionszeit und erfordert keine Aufarbeitung oder säulenchromatographische Reinigung.

Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für diese Verbindung sind nicht umfassend dokumentiert. Die Prinzipien der grünen Chemie, wie die Verwendung umweltfreundlicher Lösungsmittel und Katalysatoren, können auf die Hochskalierung des Syntheseprozesses angewendet werden. Die Verwendung von Ammoniumacetat bei der Synthese von polycyclischen Pyrano[2,3-b]pyranen ist ein Beispiel für einen umweltfreundlichen Ansatz .

Chemische Reaktionsanalyse

Arten von Reaktionen: 4H-Pyrano(3,2-b)pyridin-4-on, 2-(4-Methylphenyl)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können reduzierte Derivate der Verbindung ergeben.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene Substituenten an verschiedenen Positionen am Ringsystem einführen.

Gängige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) können verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) werden typischerweise verwendet.

Substitution: Reagenzien wie Halogene, Alkylhalogenide und Nucleophile werden unter geeigneten Bedingungen verwendet, um Substitutionsreaktionen zu erreichen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise Oxide ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen einführen können, was zu einer breiten Palette an Derivaten führt.

Wissenschaftliche Forschungsanwendungen

Chemie: In der organischen Synthese dient 4H-Pyrano(3,2-b)pyridin-4-on, 2-(4-Methylphenyl)- als Baustein für die Synthese komplexerer Moleküle. Sein einzigartiges Ringsystem und seine funktionellen Gruppen machen es zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener heterocyclischer Verbindungen.

Biologie und Medizin: Die Verbindung hat aufgrund ihrer biologischen Aktivität ein Potenzial in der medizinischen Chemie gezeigt. Es kann als Gerüst für die Entwicklung neuer Medikamente verwendet werden, die auf spezifische biologische Wege abzielen. Die Forschung hat sein Potenzial als entzündungshemmendes, antimikrobielles und Antikrebsmittel gezeigt .

Industrie: Im Industriesektor kann 4H-Pyrano(3,2-b)pyridin-4-on, 2-(4-Methylphenyl)- bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften eingesetzt werden. Seine chemische Stabilität und Reaktivität machen es für Anwendungen in der Materialwissenschaft und Nanotechnologie geeignet.

Wirkmechanismus

Der Wirkmechanismus von 4H-Pyrano(3,2-b)pyridin-4-on, 2-(4-Methylphenyl)- beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. So könnte seine entzündungshemmende Aktivität auf die Hemmung von pro-inflammatorischen Zytokinen und Enzymen zurückzuführen sein . Die genauen molekularen Zielstrukturen und -wege, die beteiligt sind, können je nach spezifischer Anwendung und Kontext variieren.

Analyse Chemischer Reaktionen

Types of Reactions: 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield reduced derivatives of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the ring system.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In organic synthesis, 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- serves as a building block for the synthesis of more complex molecules. Its unique ring system and functional groups make it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. It can be used as a scaffold for the development of new drugs targeting specific biological pathways. Research has indicated its potential as an anti-inflammatory, antimicrobial, and anticancer agent .

Industry: In the industrial sector, 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- can be used in the development of new materials with specific properties. Its chemical stability and reactivity make it suitable for applications in material science and nanotechnology.

Wirkmechanismus

The mechanism of action of 4H-Pyrano(3,2-b)pyridin-4-one, 2-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its anti-inflammatory activity may be attributed to the inhibition of pro-inflammatory cytokines and enzymes . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

4H-Pyrano(3,2-b)pyridin-4-on, 2,3-Dihydro-: Diese Verbindung hat ein ähnliches Ringsystem, fehlt aber dem 4-Methylphenylsubstituenten.

4H-Pyrano(3,2-b)pyridin-4-on: Die Stammverbindung ohne Substituenten.

Einzigartigkeit: Das Vorhandensein der 4-Methylphenylgruppe an der 2-Position von 4H-Pyrano(3,2-b)pyridin-4-on verleiht einzigartige chemische und biologische Eigenschaften. Dieser Substituent kann die Reaktivität, Stabilität und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen, wodurch sie sich von ihren Analogen unterscheidet.

Eigenschaften

CAS-Nummer |

148190-23-2 |

|---|---|

Molekularformel |

C15H11NO2 |

Molekulargewicht |

237.25 g/mol |

IUPAC-Name |

2-(4-methylphenyl)pyrano[3,2-b]pyridin-4-one |

InChI |

InChI=1S/C15H11NO2/c1-10-4-6-11(7-5-10)14-9-12(17)15-13(18-14)3-2-8-16-15/h2-9H,1H3 |

InChI-Schlüssel |

PANVCTGKZQBRIG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC=N3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.